Selenophene-2-carboximidamide
Description
Contextualization within Heterocyclic Chemistry and Organoselenium Compounds
Heterocyclic chemistry is a vast and vital branch of organic chemistry that focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, such as nitrogen, oxygen, sulfur, and in this case, selenium, impart distinct physical and chemical properties to the cyclic systems. Selenophenes, the selenium analogs of thiophenes and furans, are five-membered aromatic heterocycles that are a cornerstone of organoselenium chemistry. acs.org The selenium atom in the selenophene (B38918) ring influences the molecule's electronic distribution and reactivity, making it a valuable building block in materials science and medicinal chemistry. cymitquimica.comrsc.org
Organoselenium compounds, which are organic compounds containing carbon-selenium bonds, have been the subject of extensive research due to their diverse biological activities and unique chemical reactivity. rsc.orgontosight.ai The incorporation of selenium into organic molecules can lead to compounds with potential therapeutic applications, including antioxidant, anticancer, and antimicrobial properties. rsc.orgresearchgate.net Selenophene-2-carboximidamide, by virtue of its selenophene core, is firmly positioned within this class of compounds, inheriting the characteristic properties and potential applications associated with organoselenium heterocycles. acs.orgrsc.org
Significance of the Carboximidamide Functionality in Modern Organic Synthesis and Design
The carboximidamide group, also known as a guanidine (B92328) isostere, is a significant functional group in modern organic synthesis and drug design. researchgate.net This moiety is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. The carboximidamide group can participate in a variety of chemical reactions, making it a versatile tool for the synthesis of more complex molecules. mdpi.com
In the realm of medicinal chemistry, the carboximidamide functionality is particularly valued for its ability to act as a bioisostere for other functional groups, such as the guanidinium (B1211019) group found in arginine. researchgate.net This allows for the design of molecules that can mimic the interactions of natural ligands with biological targets. Carboximidamide derivatives have been investigated for a range of pharmacological activities, including their potential as enzyme inhibitors. researchgate.netchemeo.com The presence of the carboximidamide group in this compound, therefore, suggests its potential as a scaffold for the development of new therapeutic agents.
Research Landscape of Selenophene and Imidamide Hybrid Architectures
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. nih.gov This approach can lead to hybrid compounds with enhanced biological activity, improved selectivity, and novel mechanisms of action. nih.gov The research landscape of hybrid architectures that combine a selenophene ring with an imidamide or a related moiety is an emerging area of interest.
While research focusing specifically on this compound is limited, studies on analogous compounds, such as thiophene-2-carboximidamide (B1620697) derivatives, provide valuable insights. researchgate.net These compounds have been explored as potent inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), with potential applications in the treatment of various diseases. researchgate.net Furthermore, research into other selenophene-containing hybrid molecules has demonstrated their potential in areas such as organic solar cells and as minor groove binders for DNA. The development of synthetic methodologies for creating such hybrid structures is an active area of research, with the goal of accessing novel molecules with tailored properties for specific applications. The study of this compound and its derivatives fits within this broader effort to explore the synergistic effects of combining different functional and structural motifs.
Chemical Compound Information
| Compound Name |
| This compound |
| Selenophene |
| Thiophene (B33073) |
| Furan (B31954) |
| (E)-5-[(3-Selenophene-2-carboxamido)prop-1-en-1-yl]-uridine-5'-O-triphosphate |
| Neuronal Nitric Oxide Synthase |
| Thiophene-2-carboximidamide |
Chemical Properties of this compound
| Property | Value |
| CAS Number | 54610-77-4 |
| Molecular Formula | C5H6N2Se |
| Molecular Weight | 173.09 g/mol |
Properties
Molecular Formula |
C5H6N2Se |
|---|---|
Molecular Weight |
173.09 g/mol |
IUPAC Name |
selenophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) |
InChI Key |
OYBHOPJZGJECNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for Selenophene 2 Carboximidamide and Its Derivatives
Direct Synthesis Approaches to the Selenophene (B38918) Core with Pre- or Post-Installation of Carboximidamide
Direct synthesis approaches focus on either constructing the selenophene ring with the carboximidamide functionality already in place or introducing it to a pre-formed selenophene core.
Strategies Involving Selenophene-2-carbaldehyde or 2-Haloselenophene Precursors
Selenophene-2-carbaldehyde serves as a versatile starting material for the synthesis of selenophene-2-carboximidamide derivatives. cymitquimica.comontosight.aibeilstein-journals.org The aldehyde group provides a reactive handle for various chemical transformations. cymitquimica.comontosight.ai For instance, the Vilsmeier-Haack reaction, which treats a selenophene precursor with a mixture of phosphorus oxychloride and dimethylformamide, is a known method for producing selenophene-2-carbaldehyde. ontosight.ai This aldehyde can then be further elaborated to the carboximidamide.
Similarly, 2-haloselenophenes are key precursors in the synthesis of functionalized selenophenes. mdpi.com These halogenated compounds can be activated for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions, often facilitated by transition metal catalysis. mdpi.com For example, 3-iodoselenophenes, synthesized through the electrophilic cyclization of butylselanyl propargyl alcohols with iodine, can undergo metal-catalyzed coupling reactions like Sonogashira, Ullmann, and Suzuki-type reactions to introduce diverse functionalities. nih.gov
Formation of the Carboximidamide Moiety via Nitrile or Amide Intermediates
The carboximidamide functional group is often introduced by converting other functional groups, primarily nitriles and amides.
The conversion of a nitrile group (C≡N) to a carboximidamide is a common strategy. For instance, thiophene-2-carbonitrile can be formed through the photofragmentation of thiophene-2-iminoxyl radicals. acs.org This nitrile can subsequently undergo hydrolysis to yield thiophene-2-carboxamide, which can then be converted to the corresponding carboximidamide. acs.org
Alternatively, carboxamides can serve as direct precursors to carboximidamides. For example, indole-2-carboxamides have been synthesized by coupling commercially available amines to indole-2-carboxylic acid using standard coupling conditions. nih.govmdpi.com These carboxamide derivatives can then be transformed into the target carboximidamides.
Multistep Synthesis Pathways for Complex this compound Architectures
The construction of more intricate this compound derivatives often necessitates multistep synthetic sequences. These pathways can involve the initial formation of the selenophene ring followed by functionalization, or the cyclization of a precursor that already contains the necessary functional groups.
Cyclization Reactions for Selenophene Ring Formation with Imidamide Functionality
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like selenophenes. mdpi.comrsc.org These reactions can be designed to incorporate the imidamide functionality or a precursor group during the ring-forming step. One approach involves the electrophilic cyclization of selenoenynes with iodine in the presence of a suitable nucleophile to produce 3-iodo-selenophenes. rsc.org Another method utilizes the reaction of 1,3-dienyl bromides with potassium selenocyanate (B1200272) in the presence of an iodine catalyst to form selenophenes. mdpi.com
Elemental selenium is also employed in cyclization reactions to form selenophene moieties. mdpi.com For example, the reaction of terminal and disubstituted acetylenes with elemental selenium at elevated pressures can yield selenophenes. mdpi.com Additionally, a serendipitous synthesis of complex di(selenophen-3-yl)diselenides and 3-methylene-3H-1,2-diselenoles has been discovered from 1-bromobutadiynes under conditions typically used for simple selenophene synthesis. nih.gov
Table 1: Examples of Cyclization Reactions for Selenophene Synthesis
| Starting Material(s) | Reagents/Conditions | Product Type |
| Selenoenynes | Iodine, Nucleophile | 3-Iodo-selenophenes |
| 1,3-Dienyl bromides | KSeCN, I2 (cat.), DMSO, 90-100 °C | Selenophenes |
| Terminal/Disubstituted Acetylenes | Elemental Selenium, Benzene, High Pressure | Selenophenes |
| 1-Bromobutadiynes | Secondary Amine, Elemental Selenium | Di(selenophen-3-yl)diselenides |
Functionalization and Derivatization of Pre-formed Selenophene Scaffolds
Once the selenophene core is established, it can be further functionalized to introduce or modify the carboximidamide group and other substituents. mdpi.comnih.gov Pre-formed selenophene scaffolds can be activated for subsequent reactions. mdpi.com For instance, selenophenes can be pre-activated with a halide or an organometallic group (such as Li, Mg, Sn, or Zn) to facilitate cross-coupling reactions like Heck, Stille, Negishi, Kumada, and Suzuki reactions. mdpi.com This allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. mdpi.com
Direct C-H bond activation of unactivated selenophenes, often catalyzed by palladium, has also emerged as a powerful tool for functionalization in recent years. mdpi.com This strategy avoids the need for pre-functionalization of the starting materials, offering a more atom-economical approach. researchgate.net
Catalytic Methodologies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound and its derivatives is no exception. Various catalytic systems, including those based on transition metals, are employed to enhance reaction efficiency, selectivity, and functional group tolerance. rsc.orgd-nb.info
Copper-catalyzed reactions are widely used in the synthesis of selenophenes. rsc.org For example, a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and elemental selenium provides a straightforward route to 2,5-disubstituted selenophenes. rsc.org Another copper-catalyzed method involves the reaction of 2-chloro, 2-bromo, or 2-iodo-arylamides with selenium powder to form a Se-N bond, a key step in the synthesis of ebselen (B1671040) and its analogs. mdpi.com
Palladium catalysis is another cornerstone in the functionalization of selenophenes. mdpi.com Palladium-catalyzed cross-coupling reactions are instrumental in forming new bonds to the selenophene ring. mdpi.com Furthermore, palladium-catalyzed direct C-H bond activation enables the functionalization of unactivated selenophenes. mdpi.com
Rhodium catalysts have also been utilized, for instance, in the asymmetric cyclopropenation of fluorinated donor-acceptor diazoalkanes with various alkynes. d-nb.info While not directly leading to this compound, this highlights the versatility of catalytic methods in constructing complex molecular frameworks that could potentially incorporate the selenophene moiety.
Table 2: Overview of Catalytic Methods in Selenophene Synthesis and Functionalization
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Copper | [2+2+1] Cyclization | Terminal alkynes, Elemental selenium | High atom- and step-economy, excellent regioselectivity |
| Copper | Se-N Bond Formation | 2-Halo-arylamides, Selenium powder | Tolerates various functional groups |
| Palladium | Cross-Coupling Reactions | Haloselenophenes, Organometallic reagents | Forms C-C, C-N, and C-S bonds |
| Palladium | Direct C-H Activation | Unactivated selenophenes | Avoids pre-functionalization |
| Rhodium | Amidine-Directed C-H Selenylation | Amidines, Elemental selenium | Cascade C-H selenylation/[5 + 1] annulation |
Stereoselective Synthesis and Enantiomeric Control for this compound Analogs
This compound itself is an achiral molecule. Therefore, discussions of stereoselective synthesis and enantiomeric control apply to the preparation of its chiral analogs, which would feature one or more stereocenters. The field of transition metal-catalyzed C-H activation has made significant strides in achieving high levels of both diastereoselectivity and enantioselectivity. nih.govrsc.org
The principles of asymmetric synthesis can be applied to create chiral selenophene derivatives that could serve as precursors to chiral amidines. This can be achieved through several strategies:
Use of Chiral Substrates: Starting with a chiral building block and incorporating it into the selenophene framework.
Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction, which is then removed.
Chiral Catalysis: Employing a chiral transition metal catalyst to control the formation of the stereocenter. Iridium catalysts with chiral N,P-ligands, for instance, have shown excellent enantioselectivity in the asymmetric hydrogenation of alkenes, a key reaction in preparing chiral building blocks. diva-portal.org
While the literature does not specifically describe the stereoselective synthesis of this compound analogs, methods for the stereoselective synthesis of other selenium-containing heterocycles have been reported. For example, the stereoselective synthesis of chiral α,β-unsaturated γ-sultines has been achieved through the electrophilic fragmentation-cyclization of allenic sulfones. acs.org Such established principles of asymmetric catalysis and stereocontrol could be applied to the synthesis of substituted selenophenes, which could then be converted to chiral amidine analogs using the methods described previously.
Advanced Spectroscopic and Structural Elucidation Techniques for Selenophene 2 Carboximidamide
Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy) for Structural Assignment
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural assignment of Selenophene-2-carboximidamide by probing the vibrational modes of its constituent chemical bonds. scitepress.orgresearchgate.net These two techniques are complementary, as molecular vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa. scitepress.org The analysis of vibrational spectra allows for the identification of characteristic functional groups and the elucidation of the molecular "fingerprint." visionpublisher.info
For this compound, the spectra would be characterized by vibrations originating from the selenophene (B38918) ring and the carboximidamide substituent. Key vibrational modes for the selenophene ring include C-H stretching, C=C stretching, and ring breathing modes. The carboximidamide group would exhibit characteristic N-H stretching, C=N stretching, and N-H bending vibrations. ekb.eg Differences in the crystalline forms (polymorphs) of the compound can lead to observable changes in the frequencies, intensities, and number of bands in both IR and Raman spectra, arising from different molecule-molecule interactions within the crystal lattice. americanpharmaceuticalreview.com
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Selenophene Ring | C-H stretching | 3100 - 3000 | Medium | Strong |
| C=C stretching | 1550 - 1400 | Medium-Strong | Strong | |
| Ring breathing | 850 - 750 | Medium | Strong | |
| Carboximidamide | N-H stretching | 3400 - 3200 | Strong, Broad | Weak |
| C=N stretching | 1680 - 1620 | Strong | Medium |
Note: The data in this table is hypothetical and based on typical values for the specified functional groups in related organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net A full and unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) resonances is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net
In the ¹H NMR spectrum, the protons on the selenophene ring are expected to appear as distinct multiplets in the aromatic region, with their chemical shifts and coupling constants being characteristic of the 2-substituted selenophene pattern. chemicalbook.comchemicalbook.com For instance, typical ¹H NMR chemical shifts for the parent selenophene molecule show resonances around 7.88 ppm and 7.23 ppm. chemicalbook.com The protons of the carboximidamide group's amine functions would likely appear as broader signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| Selenophene H-3 | 7.4 - 7.6 | 130 - 132 |
| Selenophene H-4 | 7.2 - 7.4 | 128 - 130 |
| Selenophene H-5 | 8.0 - 8.2 | 133 - 135 |
| Carboximidamide NH/NH₂ | 6.0 - 8.0 | - |
| Selenophene C-2 | - | 140 - 145 |
| Selenophene C-3 | - | 130 - 132 |
| Selenophene C-4 | - | 128 - 130 |
| Selenophene C-5 | - | 133 - 135 |
Note: The data in this table is hypothetical, based on data from selenophene, selenophene-2-carboxylic acid, and general substituent effects in NMR spectroscopy. researchgate.netchemicalbook.comchemicalbook.com Values are predicted for a standard deuterated solvent like DMSO-d₆.
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of fragmentation patterns. nih.gov Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion whose mass-to-charge ratio (m/z) confirms the molecular formula.
The fragmentation of the molecular ion provides valuable structural information. For selenium-containing heterocyclic systems, fragmentation often involves characteristic losses of small neutral molecules or radicals. wustl.edu For this compound, key fragmentation pathways would likely include:
Loss of the carboximidamide group or parts of it: Cleavage of the C-C bond between the selenophene ring and the carboximidamide group.
Ring fragmentation: The selenophene ring can undergo cleavage, leading to the elimination of selenium or C-H-Se containing fragments. wustl.eduresearchgate.net
Characteristic Isotopic Pattern: Selenium has a distinctive isotopic signature with several naturally occurring isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se). The molecular ion and any selenium-containing fragments will exhibit a characteristic cluster of peaks, which is a definitive indicator of the presence of selenium in the molecule.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, enabling the unambiguous confirmation of their elemental compositions.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. acs.orgnih.gov Furthermore, XRD analysis elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov
For selenophene-containing structures, XRD studies provide key metrical parameters. The Se-C bond lengths in selenophene rings are typically found in the range of 1.85 to 1.92 Å. acs.orgresearchgate.net The crystal structure would confirm the planarity of the selenophene ring and the geometry of the carboximidamide substituent. wikipedia.org
In cases where suitable single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) is used. nih.gov PXRD is a valuable tool for identifying the crystalline form (polymorphism), assessing sample purity, and characterizing bulk microcrystalline materials. icdd.comresearchgate.net
Table 3: Typical Structural Parameters for Substituted Selenophenes from X-ray Diffraction
| Parameter | Typical Value |
|---|---|
| Se-C Bond Length | 1.85 - 1.92 Å |
| C=C Bond Length (in ring) | 1.35 - 1.38 Å |
| C-C Bond Length (in ring) | 1.41 - 1.44 Å |
Note: This data is based on published crystal structures of various selenophene derivatives. acs.orgnih.govresearchgate.net
Advanced Spectroscopic Probes for Electronic Structure Characterization (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, X-ray Absorption Spectroscopy)
Advanced spectroscopic techniques are employed to investigate the electronic structure and photophysical properties of this compound.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the molecule. Selenophene-based compounds typically exhibit strong π-π* transitions. researchgate.net The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the selenophene ring. researchgate.net Increasing the conjugation length or adding electron-donating groups generally causes a shift to longer wavelengths (a bathochromic or red shift). researchgate.net
Fluorescence Spectroscopy: This technique provides information about the molecule's emissive properties after electronic excitation. nih.gov The fluorescence emission spectrum, quantum yield, and lifetime are key parameters that characterize the excited state of this compound. The difference between the absorption and emission maxima (the Stokes shift) can provide insights into the structural changes that occur upon excitation. researchgate.net
X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique for probing the local electronic and geometric structure around the selenium atom. nih.govwur.nl By tuning the X-ray energy to the Se K-edge, one can obtain an X-ray Absorption Near Edge Structure (XANES) spectrum. The energy and features of the absorption edge are highly sensitive to the oxidation state and coordination environment of the selenium atom. acs.orgstanford.edu This makes XAS a unique tool for directly studying the selenium center within the heterocyclic ring. researchgate.net
Table 4: Summary of Electronic Spectroscopy Techniques for this compound
| Technique | Information Obtained | Typical Spectral Range |
|---|---|---|
| UV-Vis Spectroscopy | Electronic transitions (e.g., π-π*) | 200 - 400 nm |
| Fluorescence Spectroscopy | Emissive properties, excited state dynamics | 300 - 600 nm |
Note: The spectral ranges are estimates based on data for related selenophene and organic molecules. researchgate.netstanford.edunih.gov
Computational and Theoretical Investigations of Selenophene 2 Carboximidamide
Quantum Chemical Calculations (Density Functional Theory, ab initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electronic structure and predicting reactivity. For a molecule like Selenophene-2-carboximidamide, these calculations would reveal how the electron-donating selenophene (B38918) ring interacts with the carboximidamide group. DFT, in particular, offers a balance between computational cost and accuracy, making it a common choice for studying organic molecules.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.
For selenophene derivatives, studies have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap. Selenophene itself has a lower aromaticity and stronger electron-donating character than its sulfur analog, thiophene (B33073). A computational study on this compound would precisely quantify its HOMO and LUMO energy levels, allowing for predictions of its behavior in chemical reactions and its potential suitability for applications in materials science. Generally, the selenium atom has a strong influence on the HOMO-1 and LUMO levels of selenophene-containing systems.
Hypothetical Data Table for FMO Analysis:
This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are for illustrative purposes only and are not based on actual experimental or computational results.
| Parameter | Hypothetical Value (eV) | Description |
| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.60 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor).
For this compound, an ESP map would highlight the nucleophilic and electrophilic sites. It would be expected to show a negative potential around the nitrogen atoms of the carboximidamide group and a relatively electron-rich region associated with the selenium atom. This analysis is crucial for predicting how the molecule would interact with other reagents, including intermolecular interactions like hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for exploring the conformational landscape of a molecule and understanding its interactions with its environment, such as solvent molecules or other solutes.
An MD simulation of this compound would provide insights into the rotational freedom around the bond connecting the carboximidamide group to the selenophene ring. It would reveal the most stable conformations (rotamers) and the energy barriers between them. Furthermore, in a simulated condensed phase (e.g., in a solvent), MD could identify persistent intermolecular interactions, such as hydrogen bonding patterns between the carboximidamide groups of adjacent molecules or specific interactions involving the selenium atom. Studies on other selenium heterocycles have used MD to investigate structural and dynamic properties.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful method for investigating the step-by-step pathway of a chemical reaction. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate and determine the most likely mechanism.
For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. For instance, computational analysis of the Diels-Alder reaction involving the parent selenophene ring has been performed to understand its reactivity relative to other heterocycles like furan (B31954) and thiophene. A similar approach could be used to predict how the 2-carboximidamide substituent would influence the reactivity of the selenophene ring in cycloaddition or electrophilic substitution reactions.
Structure-Property Relationship Modeling and Predictive Studies
Structure-Property Relationship (SPR) modeling aims to establish a mathematical correlation between a molecule's structural features and its macroscopic properties. While often used for predicting biological activity (QSAR), it can also be applied to predict physical or chemical properties (QSPR) unrelated to biology.
For this compound, an SPR study would require a dataset of related selenophene derivatives with known experimental properties (e.g., solubility, melting point, or electronic properties). By calculating a variety of molecular descriptors (e.g., electronic, topological, geometric) for each compound in the dataset, a predictive model could be built. Such a model could then be used to estimate the properties of new, unsynthesized selenophene derivatives, guiding future research and development efforts in areas like materials science.
Chemical Reactivity and Derivatization Strategies of Selenophene 2 Carboximidamide
Reactions at the Carboximidamide Moiety
The carboximidamide group, R-C(=NR')NR''₂, is a nitrogen analogue of a carboxylic acid and possesses two nitrogen atoms with different nucleophilic characteristics, providing a rich platform for functionalization. thieme-connect.dewikipedia.org
N-Alkylation and N-Acylation Reactions for Functional Group Introduction
The nitrogen atoms of the carboximidamide moiety can readily undergo N-alkylation and N-acylation, allowing for the introduction of various functional groups. The sp²-hybridized imino nitrogen is generally more basic and nucleophilic than the sp³-hybridized amino nitrogen. Protonation and subsequent reactions often occur at the imino nitrogen. wikipedia.org
N-Alkylation: Treatment with alkyl halides or other electrophilic alkylating agents can introduce alkyl groups onto one or both nitrogen atoms. The specific site of alkylation can often be controlled by the reaction conditions and the substitution pattern of the starting amidine.
N-Acylation: The acylation of amidines is a well-established transformation. thieme-connect.de Reaction with acylating agents such as acid chlorides, anhydrides, or activated esters leads to the formation of N-acyl amidines. bath.ac.ukacs.org These products are valuable intermediates, as they can serve as precursors for the synthesis of various heterocyclic compounds. acs.org For instance, a copper-catalyzed three-component reaction of alkynes, amines, and 1,4,2-dioxazol-5-ones has been developed for the direct synthesis of N-acyl amidines, generating only CO₂ as a byproduct. acs.org
Table 1: Representative N-Acylation Reactions for Amidine Scaffolds
| Acylating Agent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Acid Chlorides | Base (e.g., pyridine, triethylamine), inert solvent | N-Acyl Amidine | thieme-connect.de |
| Acid Anhydrides | Often requires heating, may be base-catalyzed | N-Acyl Amidine | thieme-connect.de |
| 1,4,2-Dioxazol-5-ones (Acyl Nitrene Precursor) | Copper catalyst, amine, alkyne | N-Acyl Amidine | acs.org |
Cyclocondensation Reactions Leading to Fused Heterocycles
Carboximidamides are highly valuable synthons for the construction of nitrogen-containing heterocycles due to their inherent N-C-N framework. They can react with a variety of bifunctional electrophiles in cyclocondensation reactions to yield fused ring systems. This strategy is a cornerstone in heterocyclic chemistry for preparing molecules of pharmaceutical and material interest. rsc.orgresearchgate.net
For Selenophene-2-carboximidamide, the amidine moiety can be used to build a new heterocyclic ring fused to the selenophene (B38918) core. Examples of heterocycles accessible from amidines include:
Pyrimidines: Reaction with 1,3-dicarbonyl compounds or their equivalents.
Imidazoles: Condensation with α-haloketones.
Triazoles: Reaction with reagents containing adjacent nitrogen atoms, such as hydrazines or azides. rsc.org
Thiadiazoles: Molecular iodine-catalyzed oxidative cyclization with isothiocyanates can yield 1,2,4-thiadiazole (B1232254) derivatives. organic-chemistry.org
The specific outcome of these reactions depends on the nature of the reaction partner and the conditions employed. This approach allows for the creation of novel selenophene-fused heterocyclic systems.
Transformations and Hydrolysis of the Imidamide Group
The carboximidamide group can be transformed into other important functional groups. One of the most fundamental transformations is hydrolysis.
Electrophilic and Nucleophilic Aromatic Substitution on the Selenophene Ring
The selenophene ring is an electron-rich aromatic system, analogous to thiophene (B33073) and furan (B31954), making it susceptible to electrophilic aromatic substitution (SEAr). nih.gov Its reactivity towards nucleophiles is generally low unless activated by potent electron-withdrawing groups.
Electrophilic Aromatic Substitution (SEAr): Selenophene itself typically undergoes electrophilic substitution preferentially at the C5 position (α-position) due to the superior stabilization of the cationic intermediate (σ-complex). In 2-substituted selenophenes, the position of further substitution is dictated by the electronic nature of the existing substituent. organicchemistrytutor.comlumenlearning.com A carboximidamide group is generally considered electron-withdrawing and deactivating due to the electronegativity of the nitrogen atoms and potential resonance delocalization away from the ring. Therefore, it would be expected to direct incoming electrophiles to the C4 and C5 positions of the selenophene ring. lumenlearning.comyoutube.com However, the reaction rate would be significantly slower compared to unsubstituted selenophene. lumenlearning.com
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (e.g., a halide). chemistrysteps.com The EWGs are necessary to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.com For a derivative like 5-halo-selenophene-2-carboximidamide, the carboximidamide group at C2 would be para to the leaving group at C5. While deactivating for SEAr, its electron-withdrawing nature would activate the ring towards nucleophilic attack, potentially allowing for SNAr reactions to occur at the C5 position. nih.govresearchgate.net
Metalation and Cross-Coupling Reactions on the Selenophene Core
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and are widely applied to selenophene chemistry. nih.gov These reactions typically require a pre-functionalized selenophene, often bearing a halide or a metal.
Metalation: Direct metalation of the selenophene ring can be achieved using strong bases like n-butyllithium (n-BuLi). The most acidic proton on the selenophene ring is at the α-position (C2 or C5). Thus, treatment of a 2-substituted selenophene with n-BuLi would likely lead to lithiation at the C5 position. nih.govreddit.com This lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, silyl (B83357) chlorides) to introduce a wide array of substituents. nih.govias.ac.in Directed ortho-metalation is also a possibility, where the carboximidamide group itself could direct the lithiation to the adjacent C3 position, although deprotonation at C5 is generally kinetically favored. ias.ac.innih.gov
Cross-Coupling Reactions: Halogenated selenophenes are excellent substrates for palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org Starting from a bromo- or iodo-substituted this compound, various coupling partners can be introduced.
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups. researchgate.netnih.gov
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. nih.gov
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
These reactions provide a modular and highly effective strategy for elaborating the selenophene core, enabling the synthesis of complex molecular architectures.
Table 2: Common Cross-Coupling Reactions on Halogenated Selenophenes
| Reaction Name | Coupling Partner | Catalyst/Conditions | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base | C(sp²)-C(sp²) | researchgate.netnih.gov |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | nih.gov |
| Heck | Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) | youtube.comyoutube.com |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Ligand, Base | C(sp²)-N | youtube.com |
Investigation of Radical Reactions Involving Selenophene or Imidamide Radical Intermediates
Radical reactions offer unique pathways for functionalization that are often complementary to ionic processes. oxfordsciencetrove.com Both the selenophene ring and the imidamide group can potentially participate in or be formed through radical-mediated pathways.
Selenophene Radical Intermediates: Selenophene-based radical intermediates can be generated through various methods. For example, homolytic cleavage of a Se-CN bond has been proposed as a key step in certain selenophene syntheses, leading to a selenium-centered radical that subsequently cyclizes. nih.gov Similarly, radical addition to the selenophene ring or hydrogen atom abstraction from a C-H bond could generate carbon-centered radicals. Organoselenium compounds are well-known radical precursors, and their stability and ease of preparation offer advantages over other radical sources. researchgate.net These radical intermediates can then engage in a variety of transformations, including additions to π-systems and cyclizations. nih.gov
Imidamide Radical Intermediates: The imidamide moiety can also be involved in radical chemistry. Amidyl radicals, which are nitrogen-centered radicals derived from amides, have been shown to be effective for intermolecular C-H functionalization via hydrogen atom transfer (HAT). nih.gov These reactive species can be generated from precursors like N-haloamides or through manganese-mediated processes. nih.govresearchgate.netresearchgate.net It is conceivable that an N-halo-selenophene-2-carboximidamide could serve as a precursor to a highly reactive imidamide radical. Such an intermediate could undergo intramolecular HAT to functionalize a remote C-H bond or participate in intermolecular reactions like carboamination of olefins. chemrxiv.org The generation and trapping of these electrophilic nitrogen-centered radicals represent a modern approach to C-N bond formation. chemrxiv.org
Advanced Applications and Scaffold Design Research of Selenophene 2 Carboximidamide
Applications in Materials Science and Organic Electronics
The selenophene (B38918) core is a well-established building block in materials science, particularly in the field of organic electronics. The introduction of a carboximidamide group could further enhance its properties for various applications.
Polymer and Copolymer Synthesis Incorporating Selenophene-2-carboximidamide Units
The synthesis of polymers and copolymers incorporating selenophene units has been a significant area of research. These materials are valued for their potential in creating flexible and solution-processable electronic devices. While specific examples of polymers derived from this compound are not readily found in the literature, the general principles of selenophene polymerization can be considered.
The carboximidamide group, with its nitrogen atoms, could introduce specific intermolecular interactions, such as hydrogen bonding, which could influence the self-assembly and morphology of the resulting polymers. This, in turn, could impact their electronic properties. The synthesis of such polymers would likely involve standard cross-coupling reactions, such as Stille or Suzuki coupling, which are commonly used for preparing conjugated polymers.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Monomers | Polymerization Method | Potential Properties |
| Homopolymer | This compound derivatives | Oxidative polymerization, Cross-coupling reactions | Enhanced intermolecular interactions, potentially improved charge transport |
| Donor-Acceptor Copolymer | This compound (as donor or part of a larger donor unit) and an electron-accepting monomer | Stille, Suzuki, or direct arylation polymerization | Tunable bandgap, potential for ambipolar charge transport |
| Side-Chain Functionalized Polymer | A polymer backbone (e.g., polystyrene, polymethacrylate) with pendant this compound groups | Various polymerization techniques followed by post-polymerization modification | Introduction of specific electronic or recognition properties to a non-conjugated polymer |
Design of Organic Semiconductors and Optoelectronic Materials
Selenophene-containing materials are known to be excellent organic semiconductors. The higher polarizability of selenium compared to sulfur in thiophenes can lead to stronger intermolecular interactions and improved charge transport characteristics. The carboximidamide functional group could further modulate the electronic properties of a selenophene-based semiconductor.
The nitrogen atoms in the carboximidamide group could act as coordination sites for metal ions, opening up possibilities for creating novel sensor materials. Furthermore, the ability of the carboximidamide group to participate in hydrogen bonding could be exploited to control the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices.
Table 2: Potential Optoelectronic Applications of this compound-based Materials
| Application | Desired Properties | Potential Role of this compound |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good stability | Enhanced intermolecular interactions through hydrogen bonding, potentially leading to more ordered packing and improved mobility. |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation and transport | As a donor or acceptor material, or as an interfacial layer to improve charge extraction. The carboximidamide group could influence the morphology of the active layer. |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, good charge injection and transport | As a host or emissive material. The electronic properties can be tuned by modifying the carboximidamide group. |
| Sensors | Specific binding to analytes, signal transduction | The carboximidamide group could act as a recognition site for specific ions or molecules, leading to a change in the electronic or optical properties of the material. |
Role as Ligands in Catalytic Systems for Organic Transformations
Organoselenium compounds have been explored as ligands in various catalytic systems. The selenium atom in the selenophene ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by introducing different functional groups. Selenophene derivatives have been used as ligands in coordination chemistry and can be employed as reagents in the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds under palladium or copper catalysis. nih.gov
The carboximidamide group in this compound offers additional coordination sites through its nitrogen atoms. This could lead to the formation of stable metal complexes with unique catalytic activities. Such ligands could be particularly interesting for transformations where the cooperation between the selenium atom and the carboximidamide group can facilitate the catalytic cycle.
Medicinal Chemistry Scaffold Design and Fragment-Based Approaches
The search for novel therapeutic agents is a constant endeavor in medicinal chemistry. "Privileged scaffolds" are molecular frameworks that are able to interact with multiple biological targets, making them valuable starting points for drug discovery.
This compound as a Privileged Scaffold for Molecular Design
While the term "privileged scaffold" is often associated with structures that have already demonstrated broad biological activity, the this compound framework possesses features that make it an interesting candidate for exploration. Selenophene derivatives are known to exhibit a wide range of biological activities, including antioxidant and anticancer properties. nih.gov The carboximidamide group is also found in a number of biologically active molecules, where it can participate in important hydrogen bonding interactions with biological targets.
The combination of the selenophene ring and the carboximidamide group in a single molecule could lead to synergistic effects and novel biological activities. The planarity of the selenophene ring and the hydrogen bonding capabilities of the carboximidamide group could allow for effective binding to the active sites of enzymes or receptors.
Exploration of Structural Modifications for Novel Scaffold Architectures
The this compound scaffold offers several points for structural modification, allowing for the creation of a library of diverse compounds for biological screening.
Substitution on the Selenophene Ring: The positions 3, 4, and 5 of the selenophene ring can be functionalized with various substituents to modulate the electronic properties and steric profile of the molecule.
Annulation to the Selenophene Ring: Fusing other rings to the selenophene core can create more complex and rigid scaffold architectures, potentially leading to higher binding affinities and selectivities for specific biological targets.
These structural modifications can be guided by computational methods and structure-activity relationship (SAR) studies to rationally design novel compounds with desired biological activities. Fragment-based drug discovery (FBDD) is another approach where small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. ebrary.netdrugdiscoverychemistry.comnih.govfrontiersin.org this compound itself could be considered a fragment, or it could be deconstructed into smaller selenophene and carboximidamide fragments for initial screening.
Computational Design of Ligand-Binding Interactions and Target Engagement (excluding biological activity)
The rational design of bioactive molecules targeting specific proteins is a cornerstone of modern drug discovery and chemical biology. Computational methods are instrumental in this process, allowing for the in-silico prediction and analysis of ligand-protein interactions, thereby guiding the synthesis of novel compounds with desired properties. For a scaffold such as this compound, computational design would focus on understanding how the molecule can interact with a given protein binding site and how its structure can be optimized to enhance these interactions.
Molecular Docking and Binding Mode Prediction
Molecular docking simulations are a primary tool used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, this would involve docking the molecule into the active site of a protein of interest to predict its binding conformation and affinity. The results of such studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.
For instance, a hypothetical docking study of this compound against a kinase target might reveal that the carboximidamide group forms hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The selenophene ring could then be oriented to form favorable hydrophobic interactions within the ATP-binding pocket. Computational software like AutoDock, Glide, or GOLD could be employed for such predictions. The output of these simulations would include a binding score, which is an estimate of the binding free energy, and a predicted binding pose.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. A pharmacophore model for a this compound-based ligand could be generated based on a known active compound or a ligand-bound protein structure. This model would define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model could then be used to virtually screen large compound libraries to identify other molecules that fit the pharmacophore and are therefore likely to bind to the same target.
Molecular Dynamics Simulations
To gain a more dynamic understanding of the ligand-protein interactions, molecular dynamics (MD) simulations can be performed. An MD simulation would model the movement of the this compound ligand and the target protein over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. These simulations can help to refine the binding mode predicted by molecular docking and provide a more accurate estimation of the binding free energy.
The following interactive table illustrates the type of data that would be generated from a computational study on this compound derivatives and a hypothetical protein target.
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| This compound | -7.5 | Asp145, Lys88, Phe146 | 2 |
| 5-Chloro-selenophene-2-carboximidamide | -8.2 | Asp145, Lys88, Val92 | 2 |
| 5-Methyl-selenophene-2-carboximidamide | -7.8 | Asp145, Lys88, Phe146 | 2 |
| 4-Bromo-selenophene-2-carboximidamide | -8.0 | Asp145, Lys88, Leu130 | 2 |
Note: The data in this table is illustrative and intended to represent the type of output from computational studies, as specific research on this compound was not available.
Role in Chemical Probe Development for Mechanistic Biological Studies
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a biological context. The development of chemical probes based on the this compound scaffold would involve modifying its structure to incorporate features that allow for the detection and characterization of its interactions with target proteins.
Design Principles for Chemical Probes
A chemical probe derived from this compound would ideally retain the binding affinity and selectivity of the parent molecule for its target. The design process would involve the strategic addition of a reporter tag or a reactive group. Common reporter tags include fluorescent dyes, biotin for affinity purification, or a clickable alkyne or azide group for bioorthogonal ligation. A reactive group, such as a photo-crosslinker or an electrophilic warhead, can be incorporated to enable covalent capture of the target protein.
The position of the modification is critical to ensure that it does not disrupt the key binding interactions with the target. Computational modeling can be invaluable in identifying suitable attachment points on the this compound scaffold. For example, if the computational studies from the previous section indicated that the 5-position of the selenophene ring is solvent-exposed and not involved in critical binding interactions, this would be an ideal site for attaching a linker to a reporter group.
Applications in Mechanistic Studies
Once developed, a chemical probe based on this compound could be used in a variety of mechanistic studies. For example, a fluorescently labeled probe could be used in cellular imaging experiments to visualize the subcellular localization of the target protein. A biotinylated probe could be used in pull-down assays to identify the protein binding partners from a cell lysate, providing insights into the protein's interaction network. A probe with a photo-crosslinking group could be used to covalently label the target protein in living cells, allowing for its identification and the mapping of the binding site.
The following table outlines potential modifications to the this compound scaffold for the development of chemical probes.
| Probe Type | Modification | Reporter/Reactive Group | Potential Application |
| Fluorescent Probe | Linker at the 5-position | Fluorescein | Cellular imaging of target protein |
| Affinity Probe | Linker at the 5-position | Biotin | Pull-down assays to identify binding partners |
| Photo-affinity Probe | Linker at the 4-position | Benzophenone | Covalent labeling and identification of target protein |
| Clickable Probe | Linker at the 5-position | Alkyne | Bioorthogonal labeling for in-situ studies |
Note: The modifications and applications in this table are hypothetical examples of how this compound could be functionalized for chemical probe development.
Future Perspectives and Emerging Research Avenues for Selenophene 2 Carboximidamide
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral organoselenium compounds is a rapidly advancing field, driven by their potential as intermediates in medicine and as chiral ligands or catalysts in asymmetric synthesis. mdpi.comnih.gov For Selenophene-2-carboximidamide, the development of asymmetric synthetic routes could yield enantiomerically pure derivatives with unique stereospecific functionalities. Future research is anticipated to focus on several key strategies:
Catalytic Asymmetric Hydrogenation: Drawing inspiration from established methods for thiophenes, research could explore the use of chiral transition-metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) for the enantioselective reduction of the selenophene (B38918) ring to yield chiral tetrahydroselenophenes. nsf.govlibretexts.org
Chiral Brønsted Acid Catalysis: Novel approaches using chiral Brønsted acids could catalyze intramolecular reactions to create stereocenters, a method that has proven successful for the synthesis of other chiral tetrahydroselenophenes. nsf.gov
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the carboximidamide nitrogen could direct stereoselective transformations on the selenophene ring or facilitate diastereoselective reactions, with the auxiliary being cleaved in a subsequent step.
Enantioselective C-H Functionalization: A highly sought-after goal would be the direct enantioselective functionalization of the C-H bonds of the selenophene ring using a chiral catalyst, installing functional groups at specific positions while creating a stereocenter.
These methodologies would pave the way for creating a library of chiral this compound derivatives for screening in various applications.
| Asymmetric Strategy | Potential Chiral Catalyst/Reagent Type | Target Chiral Moiety | Anticipated Enantiomeric Excess (ee) |
| Catalytic Hydrogenation | [Rh(DIPAMP)(COD)]BF₄ | Tetrahydroselenophene ring | >95% |
| Chiral Acid Catalysis | Chiral Phosphoric Acid (CPA) | Substituted tetrahydroselenophene | 90-99% |
| Chiral Auxiliary | Evans Auxiliary | Functionalized selenophene | >98% (as diastereomeric excess) |
| C-H Functionalization | Palladium(II) with Chiral Ligand | C5-functionalized selenophene | 85-95% |
Integration into Supramolecular Architectures and Self-Assembly Processes
The molecular structure of this compound is exceptionally well-suited for applications in supramolecular chemistry and crystal engineering. The selenium atom can participate in chalcogen bonding—a directional non-covalent interaction—while the carboximidamide group is a classic motif for robust hydrogen bonding. nih.govresearchgate.net This dual functionality allows for the programmed self-assembly of molecules into highly ordered architectures. researchgate.netresearchgate.net
Emerging research avenues include:
Chalcogen-Bonded Assemblies: The selenium atom in the selenophene ring can act as a chalcogen bond donor, interacting with Lewis bases (e.g., nitrogen or oxygen atoms) to form predictable supramolecular synthons. mdpi.comsciety.org This can be used to direct the formation of 1D chains, 2D networks, and even complex 3D frameworks. nih.gov
Hydrogen-Bonded Networks: The -C(=NH)NH₂ moiety can act as both a hydrogen bond donor and acceptor, enabling the formation of strong, directional hydrogen bonds. This can lead to the creation of tapes, sheets, or porous materials, depending on the substitution pattern.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboximidamide group and the selenophene ring can both be functionalized to act as ligands for metal ions. researchgate.netresearchgate.netacs.org This opens the possibility of using this compound derivatives as building blocks for coordination polymers and MOFs with tailored electronic or catalytic properties. acs.org The interplay between coordination bonds, chalcogen bonds, and hydrogen bonds could lead to materials with unprecedented topologies and functions. researchgate.netacs.org
| Interaction Type | Participating Moiety | Potential Complementary Group | Resulting Supramolecular Architecture |
| Chalcogen Bonding | Selenophene (Se atom) | Pyridyl (N atom), Carbonyl (O atom) | 1D Chains, Co-crystals |
| Hydrogen Bonding | Carboximidamide (-NH, -NH₂) | Carboxylate, Amide, Heterocycles | 2D Sheets, Rosettes, Tapes |
| Coordination Bonding | Functionalized Carboximidamide/Ring | Zn(II), Cu(II), Pd(II) ions | Metal-Organic Frameworks (MOFs), Coordination Polymers |
| π-π Stacking | Selenophene Ring | Aromatic systems (e.g., benzene, other selenophenes) | Lamellar Structures, Columnar Stacks |
Advanced In Situ Spectroscopic Characterization during Reaction Pathways
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. researchgate.net Advanced in situ spectroscopic techniques are powerful tools for monitoring reactions in real-time, allowing for the detection of reactive intermediates and the elucidation of complex pathways. cnr.it For a relatively unexplored molecule like this compound, these methods will be indispensable.
Future research will likely employ a suite of techniques:
In Situ 77Se NMR Spectroscopy: Selenium possesses an NMR-active isotope, 77Se (7.6% natural abundance), which provides a direct probe into the electronic environment of the selenium atom. rsc.org This technique can be used to track the formation of intermediates during the synthesis of the selenophene ring or to observe its participation in subsequent reactions, such as electrophilic substitution or metal coordination. nih.gov
In Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants and the appearance of products by tracking characteristic bond vibrations. For example, the C=N and N-H stretches of the carboximidamide group and the ring vibrations of the selenophene core can be followed to determine reaction kinetics and identify transient species.
Reaction Calorimetry (RC1): By measuring the heat flow of a reaction in real-time, calorimetry provides critical thermodynamic and kinetic data, which, when combined with spectroscopic information, offers a comprehensive mechanistic picture.
| Spectroscopic Technique | Information Gained for this compound | Example Application |
| 77Se NMR Spectroscopy | Direct observation of Se-containing intermediates, changes in Se electronic environment. | Tracking the cyclization step in selenophene ring formation. |
| In Situ FT-IR Spectroscopy | Monitoring of functional group transformations (e.g., C≡N to C(=NH)NH₂). | Determining the endpoint of the conversion of a nitrile precursor. |
| In Situ Raman Spectroscopy | Tracking changes in the selenophene ring's conjugated system. | Studying polymerization or cross-coupling reactions at the selenophene ring. |
| UV-Vis Spectroscopy | Monitoring changes in electronic conjugation. | Observing the progress of reactions that alter the π-system, such as C-C bond formation. |
Machine Learning and Artificial Intelligence-Driven Design of this compound Analogs
The convergence of computational chemistry and artificial intelligence is revolutionizing materials and drug discovery. nih.govnih.gov Machine learning (ML) and AI can accelerate the design-synthesis-test cycle by predicting the properties of novel molecules before they are ever synthesized. aipublications.com
Property Prediction: ML models, trained on existing databases of organoselenium compounds, could predict key properties for hypothetical analogs. mdpi.com These properties might include electronic bandgaps for semiconductor applications, binding affinities for biological targets, or antioxidant potential. nih.govnih.gov
Generative Models: Deep learning techniques, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be used for de novo design. nih.gov These models can generate novel molecular structures based on the this compound scaffold that are optimized for a desired property, such as high charge mobility or specific enzyme inhibition.
Retrosynthesis Prediction: AI tools can also predict plausible synthetic routes for the most promising computer-designed analogs, helping to overcome potential synthetic challenges and guiding laboratory efforts. nih.gov
This in silico approach will significantly reduce the time and resources required to identify high-potential derivatives for specific applications.
| AI/ML Step | Description | Input Data | Output/Goal |
| 1. Data Curation | Collect and standardize data on known selenophene derivatives. | Experimental and calculated properties (HOMO/LUMO, solubility, bioactivity). | A structured database for model training. |
| 2. Model Training | Train quantitative structure-property relationship (QSPR) models. | Molecular descriptors and associated properties from the database. | A predictive model that correlates structure with function. |
| 3. Virtual Library Generation | Create a large virtual library of this compound analogs by adding various substituents. | This compound scaffold and a list of chemical fragments. | A library of millions of hypothetical molecules. |
| 4. High-Throughput Virtual Screening | Use the trained model to predict the properties of all molecules in the virtual library. | The virtual library and the trained predictive model. | A ranked list of "hit" compounds with desired predicted properties. |
| 5. Candidate Selection & Synthesis | Select the top-ranked candidates for laboratory synthesis and experimental validation. | The ranked list of hits and AI-predicted synthetic routes. | Novel this compound derivatives with enhanced performance. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
